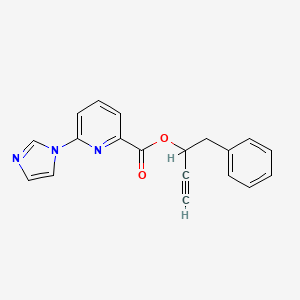
2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the development and function of B-cells. BTK inhibitors have been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.
Wirkmechanismus
2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide binds to the active site of BTK and inhibits its activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the development and function of B-cells. Inhibition of BTK leads to inhibition of downstream signaling pathways, such as the PI3K/AKT and NF-kB pathways, which are involved in cell survival and proliferation. Inhibition of these pathways leads to apoptosis of B-cells.
Biochemical and Physiological Effects:
2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide has been shown to have potent and selective inhibition of BTK activity. It has also been shown to have activity against BTK mutations that confer resistance to other BTK inhibitors. In preclinical models, 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide has been shown to induce apoptosis of B-cells and to be effective in combination with other drugs, such as venetoclax.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide is its potency and selectivity for BTK. This makes it a useful tool for studying the B-cell receptor signaling pathway and its role in B-cell malignancies. However, one limitation of 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide is its relatively short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide. One area of research is the development of more potent and selective BTK inhibitors. Another area of research is the identification of biomarkers that can predict response to BTK inhibitors, which could help to personalize treatment for patients with B-cell malignancies. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide in humans.
Synthesemethoden
The synthesis of 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide involves several steps, starting from 5-nitro-2-aminobenzoic acid. The acid is first protected with a tert-butoxycarbonyl (Boc) group, then converted to the corresponding acid chloride. The acid chloride is then reacted with propargylamine to give the propargylamide intermediate. The amine group of the intermediate is then protected with a Boc group, followed by reaction with cyclopropylmethylamine to give the final product, 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide.
Wissenschaftliche Forschungsanwendungen
2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide has been extensively studied in preclinical models of B-cell malignancies. It has been shown to inhibit BTK activity and downstream signaling pathways, leading to apoptosis (programmed cell death) of B-cells. 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide has also been shown to be effective in combination with other drugs, such as venetoclax, in inducing apoptosis of B-cells. In addition, 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide has been shown to have activity against BTK mutations that confer resistance to other BTK inhibitors, such as ibrutinib.
Eigenschaften
IUPAC Name |
2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-7-16(9-10-3-4-10)14(18)12-8-11(17(19)20)5-6-13(12)15/h1,5-6,8,10H,3-4,7,9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFYJFWARMDSNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7631268.png)
![5-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]pyrimidin-4-amine](/img/structure/B7631274.png)

![4-[[2-(4-Hydroxypiperidin-1-yl)anilino]methyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7631285.png)

![1-(3-cyanophenyl)-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]methanesulfonamide](/img/structure/B7631316.png)
![N-[(2-imidazol-1-ylphenyl)methyl]-6-(2-methylimidazol-1-yl)pyrazin-2-amine](/img/structure/B7631320.png)

![4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine](/img/structure/B7631338.png)
![(5-Chloropyridin-2-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631358.png)
![2-(dimethylamino)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B7631359.png)
![9-Azaspiro[5.6]dodecane-9-carboxamide](/img/structure/B7631362.png)
![(3,5-dimethyl-1H-pyrrol-2-yl)-[2-(2-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B7631364.png)
![5-[(2-Imidazol-1-ylphenyl)methylamino]-2-nitrobenzonitrile](/img/structure/B7631365.png)